

An In-depth Technical Guide to 4-(4-Bromophenoxy)-1,2-dichlorobenzene

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Compound of Interest

Compound Name: 4-(4-Bromophenoxy)-1,2-dichlorobenzene

CAS No.: 854259-28-2

Cat. No.: B1439578

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Abstract

This technical guide provides a comprehensive overview of **4-(4-bromophenoxy)-1,2-dichlorobenzene** (CAS No: 854259-28-2), a halogenated diaryl ether. While specific research on this compound is limited in publicly accessible literature, this document consolidates available data and provides expert-driven insights into its physicochemical properties, a plausible synthetic route based on established organometallic chemistry, its potential applications in research and development, and essential safety protocols. This guide is intended for researchers, chemists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science who may consider this molecule as a novel intermediate or building block.

Core Molecular Identity and Physicochemical Properties

4-(4-Bromophenoxy)-1,2-dichlorobenzene is a substituted diaryl ether. The core structure consists of a 1,2-dichlorobenzene ring linked to a 4-bromophenoxy group via an ether bond.

This arrangement of multiple halogen atoms on a stable diaryl ether backbone suggests its potential as a versatile intermediate for further chemical modifications.

The fundamental identifiers and properties of this compound are summarized below.

Chemical Structure and Identifiers

The structure combines features of three distinct aryl halides, offering multiple, differentially reactive sites for subsequent chemical transformations.

Caption: Molecular Structure of **4-(4-Bromophenoxy)-1,2-dichlorobenzene**.

Physicochemical Data Table

The following table summarizes the key physicochemical properties. It is important to note that much of this data is predicted or from limited sources, reflecting the compound's novelty.

| Property | Value | Source |
|-------------------|---|----------|
| Molecular Formula | C ₁₂ H ₇ BrCl ₂ O | [1][2] |
| Molecular Weight | 317.99 g/mol | [1] |
| CAS Number | 854259-28-2 | [1][3] |
| Physical Form | Liquid / Solid | [1][2] |
| Melting Point | 52 °C | [1] |
| Boiling Point | 360.0 ± 32.0 °C (Predicted) | [1] |
| Density | 1.589 ± 0.06 g/cm ³ (Predicted) | [1] |
| InChI Key | JEYPOCZZAGXYGR- UHFFFAOYSA-N | [2] |
| Solubility | Insoluble in water; likely soluble in organic solvents (e.g., DMSO, DMF, chlorinated solvents). | Inferred |

Note: A discrepancy exists between sources describing the physical form as a liquid and a reported melting point of 52°C.[1][2] This suggests the compound is a low-melting solid at standard room temperature.

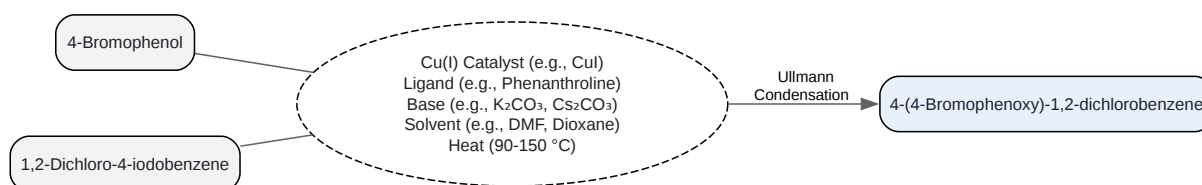
Proposed Synthesis Pathway: The Ullmann Condensation

While a specific, validated synthesis for **4-(4-bromophenoxy)-1,2-dichlorobenzene** is not documented in peer-reviewed literature, its structure strongly implies a synthesis via a copper-catalyzed C-O cross-coupling reaction, specifically the Ullmann condensation.[4][5] This long-established method is a robust and reliable technique for forming the diaryl ether linkage.[6]

The most logical disconnection approach involves the reaction between a phenoxide and an activated aryl halide. Two primary routes are plausible:

- Route A: Coupling of 4-bromophenol with an activated 1,2-dichlorobenzene, such as 1,2-dichloro-4-iodobenzene.
- Route B: Coupling of 3,4-dichlorophenol with an activated 4-bromobenzene, such as 1-bromo-4-iodobenzene.

Route A is presented here as a representative example due to the typically higher reactivity of aryl iodides in Ullmann-type reactions.[5]



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Caption: Proposed synthesis via Ullmann Condensation.

Self-Validating Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on modern Ullmann diaryl ether syntheses and should be optimized for this specific substrate combination.[5][7]

Materials:

- 4-Bromophenol (1.0 eq)
- 1,2-Dichloro-4-iodobenzene (1.1 eq)
- Copper(I) Iodide (CuI) (0.1 eq)
- 1,10-Phenanthroline (0.2 eq)
- Potassium Carbonate (K_2CO_3), anhydrous (2.0 eq)
- Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

- Inert Atmosphere: To a flame-dried Schlenk flask, add 4-bromophenol, 1,2-dichloro-4-iodobenzene, CuI, 1,10-phenanthroline, and K_2CO_3 .
- Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous DMF via syringe.
- Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. The causality for heating is to overcome the activation energy for the oxidative addition of the aryl halide to the copper catalyst. The ligand (1,10-phenanthroline) serves to stabilize the copper catalyst and increase its solubility and reactivity.[8]
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
- Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the inorganic base and copper salts.

- Purification: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Isolation: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure **4-(4-bromophenoxy)-1,2-dichlorobenzene**.

Potential Applications in Research & Development

The diaryl ether motif is a privileged scaffold in medicinal and agrochemical discovery due to its metabolic stability and optimal geometry for binding to biological targets.^[9] The presence of three halogen atoms on the **4-(4-bromophenoxy)-1,2-dichlorobenzene** structure makes it a highly attractive intermediate for creating libraries of novel compounds.

3.1. Intermediate for Active Pharmaceutical Ingredients (APIs) Halogenated aromatic compounds are critical building blocks in modern drug discovery.^[10] The chlorine and bromine atoms can serve as handles for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The bromine atom, being more reactive than the chlorine atoms in typical palladium-catalyzed reactions, allows for selective, stepwise modifications. This differential reactivity is a key strategic advantage in complex molecule synthesis.^[11] Furthermore, halogens can form halogen bonds, which are increasingly recognized as important, non-covalent interactions for enhancing drug-target binding affinity.^{[12][13]}

3.2. Precursor for Agrochemicals Many successful herbicides, fungicides, and insecticides are based on halogenated diaryl ether structures.^[9] The precursor molecule, 4-bromo-1,2-dichlorobenzene, is known to be an intermediate in the synthesis of pesticides.^{[11][14]} By extension, **4-(4-bromophenoxy)-1,2-dichlorobenzene** could be explored as a more advanced intermediate for developing new crop protection agents with potentially novel modes of action.

Safety and Handling

Based on available supplier safety data, **4-(4-bromophenoxy)-1,2-dichlorobenzene** must be handled with appropriate care in a laboratory setting.

4.1. GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |
|-----------|--------------------------------|------------------|
| Warning | H302: Harmful if swallowed.[2] | |

4.2. Precautionary Measures & PPE

- P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
- Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of any vapors or aerosols.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-(4-Bromophenoxy)-1,2-dichlorobenzene is a sparsely documented yet synthetically valuable chemical entity. Its structure as a polyhalogenated diaryl ether positions it as a promising intermediate for applications in drug discovery and agrochemical research. The well-established Ullmann condensation provides a reliable and logical pathway for its synthesis. The differential reactivity of its C-Br and C-Cl bonds offers significant strategic advantages for the construction of complex molecular architectures. As with any novel compound, all handling and experimental work should be conducted with rigorous adherence to safety protocols. Further research into the reactivity and biological activity of this molecule and its derivatives is warranted.

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